2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-(2-phenylethyl)acetamide
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Overview
Description
2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-(2-phenylethyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-(2-phenylethyl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Benzyl Group: Benzylation of the quinazolinone core using benzyl halides under basic conditions.
Acetamide Formation: The final step involves the reaction of the benzylated quinazolinone with 2-phenylethylamine and acetic anhydride.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinazolinone N-oxides.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinazolinone N-oxides.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity, including potential anti-inflammatory or anticancer properties.
Medicine: Exploring its therapeutic potential in treating various diseases.
Industry: Potential use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-(2-phenylethyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core may inhibit certain enzymes, while the benzyl and phenylethyl groups could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide: Lacks the phenylethyl group.
2-(3-phenyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-(2-phenylethyl)acetamide: Has a phenyl group instead of a benzyl group.
Uniqueness
The presence of both benzyl and phenylethyl groups in 2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-(2-phenylethyl)acetamide may confer unique biological activities and binding properties, distinguishing it from similar compounds.
Properties
Molecular Formula |
C25H23N3O3 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-(3-benzyl-2,4-dioxoquinazolin-1-yl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C25H23N3O3/c29-23(26-16-15-19-9-3-1-4-10-19)18-27-22-14-8-7-13-21(22)24(30)28(25(27)31)17-20-11-5-2-6-12-20/h1-14H,15-18H2,(H,26,29) |
InChI Key |
JHFUMMHBMPYFHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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